molecular formula C20H20BrF3N2O2 B10881204 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone

2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone

Cat. No.: B10881204
M. Wt: 457.3 g/mol
InChI Key: DLKDEVGMTIGIDF-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone is a complex organic compound that features a bromophenoxy group and a trifluoromethylbenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative. This can be achieved by reacting piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions.

    Coupling Reaction: Finally, the bromophenoxy intermediate is coupled with the piperazine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and bromophenoxy groups on biological systems. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as a central nervous system agent, given the presence of the piperazine ring, which is a common feature in many psychoactive drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone would depend on its specific application. In a biological context, it may interact with various molecular targets such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the bromophenoxy and trifluoromethylbenzyl groups can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Methylphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C20H20BrF3N2O2

Molecular Weight

457.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H20BrF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2

InChI Key

DLKDEVGMTIGIDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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